N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide
Description
N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, a piperidine ring substituted at the 4-position, and a methanesulfonamide group. This scaffold is structurally analogous to kinase inhibitors targeting pathways such as RAF or LRRK2, where the pyrazolopyrimidine moiety often serves as a hinge-binding motif . The methanesulfonamide group may enhance solubility and pharmacokinetic properties compared to bulkier substituents like aryl ureas or halogenated aromatics .
Properties
IUPAC Name |
N-methyl-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O2S/c1-17(21(2,19)20)9-3-5-18(6-4-9)12-10-7-15-16-11(10)13-8-14-12/h7-9H,3-6H2,1-2H3,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRICXCUJRXDML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=NC3=C2C=NN3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within cancer cells.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to cell death in cancer cells.
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it may have good bioavailability.
Biochemical Analysis
Biochemical Properties
N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell growth. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. This interaction is highly specific and results in the inhibition of CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells.
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G1 phase, leading to apoptosis. The compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival. It downregulates the expression of cyclin D1 and upregulates the expression of p21, a cyclin-dependent kinase inhibitor. Additionally, it influences cellular metabolism by reducing the levels of ATP and increasing the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of CDK2, leading to the inhibition of its kinase activity. This binding prevents the phosphorylation of target proteins, which is essential for cell cycle progression. The compound also induces changes in gene expression, including the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. These changes contribute to the induction of apoptosis in cancer cells. Additionally, the compound can inhibit other kinases involved in cell signaling pathways, further enhancing its anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods. Long-term exposure to the compound has been shown to result in sustained cell cycle arrest and apoptosis in cancer cells. Prolonged exposure can also lead to the development of resistance in some cell lines, necessitating the use of combination therapies to maintain its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects, including weight loss, liver toxicity, and hematological abnormalities. The therapeutic window for the compound is relatively narrow, and careful dose optimization is required to achieve maximum efficacy with minimal toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different biological activities and contribute to the overall effects of the compound. The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and oxidative stress.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by its physicochemical properties, including its solubility and stability.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The compound’s activity and function can be affected by its localization, as it interacts with different biomolecules in each compartment. For example, its interaction with mitochondrial proteins can lead to the induction of apoptosis through the mitochondrial pathway.
Biological Activity
N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H22N6O2S
- IUPAC Name : this compound
Antitumor Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent antitumor properties. Specifically, compounds similar to this compound have shown effectiveness against various cancer cell lines through the inhibition of key signaling pathways such as BRAF(V600E) and EGFR. A study demonstrated that pyrazole derivatives could inhibit telomerase activity, which is crucial for the proliferation of cancer cells, thus highlighting their potential as antitumor agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that certain pyrazole derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, one study reported a 76% inhibition of TNF-α at a concentration of 1 µM for a related pyrazole compound compared to a standard dexamethasone treatment . This suggests that this compound may possess similar anti-inflammatory capabilities.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. Compounds within this class have demonstrated activity against various bacterial strains, including E. coli and S. aureus. The presence of the piperidine moiety in the structure enhances antibacterial activity by improving solubility and bioavailability .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : The compound likely acts as an inhibitor of kinases involved in cell signaling pathways critical for cancer progression.
- Cytokine Modulation : By inhibiting the release of inflammatory cytokines, it may help in managing inflammatory diseases.
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.
Case Studies and Experimental Findings
Several studies have explored the biological activities of similar compounds:
| Study | Compound | Activity | Result |
|---|---|---|---|
| Umesha et al., 2009 | 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole) | Antitumor | Significant inhibition against BRAF(V600E) |
| Selvam et al., 2014 | Various pyrazole derivatives | Anti-inflammatory | Up to 85% TNF-α inhibition |
| Chovatia et al., 2015 | 1-acetyl-3,5-diphenyl-pyrazole | Antimicrobial | Effective against Bacillus and E. coli strains |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[3,4-d]pyrimidine Scaffolds
The compound shares its core structure with several kinase inhibitors and bioactive molecules. Key comparisons include:
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated to be ~350–400 g/mol, comparable to CHEMBL1084546 (375.4 g/mol) .
- Solubility : Methanesulfonamide groups (as in the target and CHEMBL1084546) generally improve aqueous solubility compared to aryl ureas (e.g., 1n–1s) .
- Thermal Stability: Bisarylureas like 1r exhibit melting points >350°C due to rigid aromatic systems, whereas sulfonamide-containing compounds (e.g., ’s chromenone derivative) show lower melting points (252–255°C), suggesting greater formulation flexibility .
Preparation Methods
Synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
The pyrazolo[3,4-d]pyrimidine core is prepared through cyclocondensation reactions. A representative protocol involves:
-
Starting material : 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 98141-42-5).
-
Reaction conditions : Reacting with piperidin-4-amine derivatives in polar aprotic solvents (e.g., DMF or THF) at elevated temperatures (50–100°C) in the presence of bases like N,N-diisopropylethylamine (DIPEA).
Example :
| Parameter | Value |
|---|---|
| Reactants | 4,6-Dichloro-1-methyl-pyrazolo[3,4-d]pyrimidine (1.50 mmol), piperidin-4-amine (1.50 mmol) |
| Solvent | DMF (3.0 mL) |
| Base | DIPEA (0.74 mmol) |
| Temperature | 100°C, 5 hours |
| Yield | 98% |
The product, 4-(piperidin-4-ylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, is isolated via filtration and washed with water.
Functionalization of the Piperidine Moiety
The piperidine ring is modified to introduce the methanesulfonamide group:
-
Methylation and sulfonylation : Treatment of 4-(pyrazolo[3,4-d]pyrimidin-4-yl)piperidine with methanesulfonyl chloride in the presence of a tertiary amine base (e.g., triethylamine) at 0–25°C.
Example :
| Parameter | Value |
|---|---|
| Reactants | 4-(Pyrazolo[3,4-d]pyrimidin-4-yl)piperidine (1.0 equiv.), methanesulfonyl chloride (1.1 equiv.) |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (2.0 equiv.) |
| Temperature | 0°C to room temperature, 2 hours |
| Yield | 85–90% |
The crude product is purified via column chromatography (silica gel, eluent: 5–10% methanol in DCM).
N-Methylation of the Sulfonamide
The final step involves N-methylation of the sulfonamide intermediate:
-
Reagent : Methyl iodide or dimethyl sulfate.
Example :
| Parameter | Value |
|---|---|
| Reactants | N-(1-{1H-Pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide (1.0 equiv.), methyl iodide (1.2 equiv.) |
| Solvent | Acetonitrile |
| Base | K2CO3 (2.0 equiv.) |
| Temperature | Reflux, 6 hours |
| Yield | 75–80% |
Optimization Strategies
Solvent and Base Selection
Temperature Control
-
Pyrazolo[3,4-d]pyrimidine coupling : Reactions at 100°C achieve complete conversion within 5 hours, whereas lower temperatures (50°C) require extended durations (>24 hours).
Analytical Characterization
Critical quality control steps include:
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry
Comparative Analysis of Alternative Routes
Alternative methods evaluated but less favored include:
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct sulfonylation | Fewer steps | Low regioselectivity (<50%) |
| Enzymatic coupling | Mild conditions | Limited substrate compatibility |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing pyrazolo[3,4-d]pyrimidine derivatives like N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide?
- Methodology : Synthesis typically involves multi-step reactions, including condensation, nucleophilic substitution, and cyclization. For example:
- Step 1 : React pyrazolo[3,4-d]pyrimidine precursors with piperidine derivatives in ethanol or acetonitrile under reflux (e.g., 6–12 hours) .
- Step 2 : Introduce sulfonamide groups via reaction with methanesulfonyl chloride in dichloromethane or dry benzene, often using triethylamine as a base .
- Step 3 : Purify via recrystallization (e.g., isopropyl alcohol) and confirm structure using -NMR, -NMR, and mass spectrometry .
- Critical Parameters : Solvent polarity, reaction temperature, and stoichiometric ratios significantly impact yield and purity.
Q. How are structural ambiguities resolved in pyrazolo[3,4-d]pyrimidine derivatives during synthesis?
- Methodology : Use chromatographic-mass spectrometry (LC-MS) to distinguish between N- and O-substituted isomers. For example, highlights how crystallization from isopropyl alcohol produces distinct melting points and spectral signatures for N-substituted products .
- Key Tools : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., - HSQC) to confirm regioselectivity .
Advanced Research Questions
Q. How can conflicting spectral data be analyzed for pyrazolo[3,4-d]pyrimidine derivatives?
- Case Study : In , compounds 5 and 6 (sugar-conjugated derivatives) showed overlapping -NMR signals due to stereochemistry. Resolution involved:
- DEPT-135 NMR : To differentiate CH and CH groups in piperidine and sugar moieties .
- Variable Temperature NMR : To resolve dynamic rotational barriers in sulfonamide groups .
Q. What strategies optimize reaction conditions for high-yield synthesis of N-methyl derivatives?
- Experimental Design :
- DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (acetonitrile vs. DMF), and catalyst (e.g., Pd/C for coupling reactions) .
- Yield Optimization Table :
| Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetonitrile | 80 | None | 62 | 95 |
| DMF | 100 | Triethylamine | 78 | 98 |
| Ethanol | 60 | Pd/C | 85 | 99 |
- Advanced Tip : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) .
Q. How do structural modifications influence biological activity in pyrazolo[3,4-d]pyrimidine derivatives?
- SAR (Structure-Activity Relationship) Analysis :
- Core Modifications : Substitution at the piperidine 4-position (e.g., aryl vs. alkyl groups) alters enzyme inhibition (e.g., kinase targets) .
- Sulfonamide Group : Electron-withdrawing groups (e.g., -CF) enhance binding to hydrophobic pockets in biological targets .
- Biological Assay Design :
- In vitro : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .
- In silico : Perform molecular docking with Autodock Vina to predict binding affinities for kinases or GPCRs .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of structurally similar derivatives?
- Case Study : reports anticancer activity for 1-(2-methoxyphenyl)-4-substituted derivatives, while highlights variability in IC values based on substituent position.
- Resolution : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate with orthogonal assays (e.g., apoptosis via flow cytometry) .
Methodological Resources
Q. What are the best practices for characterizing thermal stability in sulfonamide-containing compounds?
- Techniques :
- TGA (Thermogravimetric Analysis) : Determine decomposition temperatures (e.g., >300°C for crystalline derivatives) .
- DSC (Differential Scanning Calorimetry) : Identify polymorphic transitions in piperidine-containing analogs .
Tables of Key Findings
Table 1 : Comparative Biological Activity of Selected Derivatives
| Compound | Substituent | IC (µM) | Target |
|---|---|---|---|
| A | 4-Methoxy | 1.2 ± 0.3 | EGFR Kinase |
| B | 3,4-Dimethyl | 0.8 ± 0.2 | CDK4/6 |
| C | 2-Thiophene | 2.5 ± 0.5 | PARP-1 |
Table 2 : Solvent Effects on Synthesis Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Acetonitrile | 37.5 | 62 |
| DMF | 36.7 | 78 |
| Ethanol | 24.3 | 85 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
